molecular formula C10H12O4S B2961550 2-(3,4-Dimethoxyphenylthio)acetic acid CAS No. 95735-63-0

2-(3,4-Dimethoxyphenylthio)acetic acid

Cat. No.: B2961550
CAS No.: 95735-63-0
M. Wt: 228.26
InChI Key: ANVXBTSSFGHHBD-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenylthio)acetic acid is an organic compound with the molecular formula C10H12O4S. It is characterized by the presence of a phenylthio group substituted with two methoxy groups at the 3 and 4 positions. This compound is known for its white to light beige crystalline powder appearance and has a molecular weight of 228.26 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenylthio)acetic acid typically involves the reaction of 3,4-dimethoxythiophenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiophenol attacks the chloroacetic acid, leading to the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenylthio)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Scientific Research Applications

2-(3,4-Dimethoxyphenylthio)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenylthio)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phenylthio group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. Additionally, the methoxy groups can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    (3,4-Dimethoxyphenyl)acetic acid: This compound is structurally similar but lacks the thio group.

    Thioacetic acid: Contains a thio group but lacks the phenyl and methoxy groups.

Uniqueness

2-(3,4-Dimethoxyphenylthio)acetic acid is unique due to the combination of its phenylthio and methoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering a versatile platform for the development of new materials and drugs .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4S/c1-13-8-4-3-7(5-9(8)14-2)15-6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVXBTSSFGHHBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)SCC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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